molecular formula C18H16ClFN2O2 B2579675 2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide CAS No. 955243-92-2

2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide

Cat. No. B2579675
CAS RN: 955243-92-2
M. Wt: 346.79
InChI Key: KSDIBWLAYNEHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as CPOP and is widely used in scientific research applications.

Mechanism of Action

CPOP acts as a competitive antagonist of the dopamine D3 receptor. It binds to the receptor and prevents dopamine from binding, thereby inhibiting the downstream signaling pathways that are activated by dopamine. This results in a decrease in the activity of the dopamine D3 receptor and a reduction in the release of dopamine.
Biochemical and Physiological Effects:
CPOP has been shown to have both biochemical and physiological effects. It has been demonstrated to reduce drug-seeking behavior in animal models of drug addiction. CPOP has also been shown to improve cognitive function in animal models of schizophrenia. Additionally, CPOP has been shown to have anti-inflammatory effects, which may have therapeutic implications for a variety of diseases.

Advantages and Limitations for Lab Experiments

CPOP has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which allows for the specific study of this receptor. CPOP is also relatively easy to synthesize and can be produced in large quantities. However, CPOP has some limitations for lab experiments. It has a relatively short half-life, which may limit its usefulness in some experiments. Additionally, CPOP is not suitable for use in human studies due to its potential side effects.

Future Directions

There are several future directions for the study of CPOP. One area of research is the development of more potent and selective antagonists of the dopamine D3 receptor. Another area of research is the investigation of the potential therapeutic applications of CPOP, particularly for the treatment of drug addiction and schizophrenia. Additionally, the anti-inflammatory effects of CPOP may be further investigated for their potential therapeutic implications.

Synthesis Methods

The synthesis of CPOP involves the reaction of 2-chlorobenzoyl chloride with N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)amine in the presence of a base. The reaction proceeds through an intermediate, which is then hydrolyzed to yield CPOP. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

CPOP has been widely used in scientific research as a tool to study the function of the dopamine D3 receptor. It is a selective antagonist of the dopamine D3 receptor and has been shown to inhibit the binding of dopamine to the receptor. CPOP has been used to investigate the role of the dopamine D3 receptor in drug addiction, schizophrenia, and other psychiatric disorders.

properties

IUPAC Name

2-chloro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c19-16-4-2-1-3-15(16)18(24)21-10-12-9-17(23)22(11-12)14-7-5-13(20)6-8-14/h1-8,12H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDIBWLAYNEHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}benzamide

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